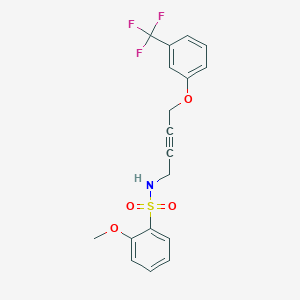

2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide

Description

2-Methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a methoxy group at the 2-position of the benzene ring and a propargyl ether linker (but-2-yn-1-yl) connecting the sulfonamide nitrogen to a 3-(trifluoromethyl)phenoxy moiety. The compound’s design leverages the metabolic stability conferred by the trifluoromethyl group and the sulfonamide’s role in target binding, analogous to approved drugs like Celecoxib (COX-2 inhibitor) and Sorafenib (kinase inhibitor) .

Properties

IUPAC Name |

2-methoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4S/c1-25-16-9-2-3-10-17(16)27(23,24)22-11-4-5-12-26-15-8-6-7-14(13-15)18(19,20)21/h2-3,6-10,13,22H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVSTQXMHSTTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a sulfonamide with a different substitution pattern.

Scientific Research Applications

2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological pathways involving sulfonamides.

Medicine: Its potential as a pharmaceutical intermediate makes it valuable for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that are modulated by the compound’s functional groups. The trifluoromethyl group, in particular, is known to enhance binding affinity and metabolic stability, making it a key feature in the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Features and Functional Group Analysis

The compound’s key structural elements are compared below with pharmacologically relevant analogs:

Key Observations :

- Target Compound vs. Celecoxib: While both share a sulfonamide core, Celecoxib incorporates a pyrazole ring and p-tolyl group critical for COX-2 selectivity .

- Target Compound vs. Sorafenib : Sorafenib’s urea and pyridine carboxamide groups enable kinase inhibition via hydrogen bonding, whereas the target’s propargyl ether may confer rigidity and lipophilicity, favoring membrane penetration .

- Fluorination Patterns : The perfluorinated compounds in exhibit extensive fluorination, enhancing chemical inertness but likely reducing solubility compared to the target compound’s single CF3 group .

Pharmacological and Physicochemical Properties

- Bioavailability : The propargyl linker in the target compound may improve metabolic stability compared to Celecoxib’s methylene bridge, which is prone to oxidative degradation .

- Target Engagement : Sulfonamides often interact with enzymatic active sites (e.g., COX-2’s hydrophobic pocket). The target’s methoxy group could mimic Celecoxib’s para-methyl group in steric interactions .

Research Findings and Hypotheses

- Kinase Inhibition Potential: Molecular docking studies of similar sulfonamides suggest that the propargyl ether linker may stabilize interactions with ATP-binding pockets in kinases, akin to Sorafenib’s binding mode .

- Anti-inflammatory Activity: Celecoxib’s success underscores the therapeutic viability of sulfonamides with aromatic substituents; the target compound’s trifluoromethylphenoxy group may similarly modulate COX-2 affinity .

- Fluorination Impact : While perfluorinated analogs () prioritize stability, the target compound balances fluorination with bioavailability, avoiding excessive hydrophobicity .

Biological Activity

2-Methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, along with the sulfonamide moiety, contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

- Molecular Formula : C₁₃H₁₂F₃N₁O₂S

- Molecular Weight : 271.23 g/mol

- CAS Number : 1421500-73-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and interaction with intracellular targets.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, such as cyclooxygenase (COX) and lipoxygenases (LOX). For instance, molecular docking studies have shown that derivatives containing trifluoromethyl groups can significantly inhibit COX-2 and LOX-5/15 activities, suggesting anti-inflammatory properties .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that derivatives similar to this compound exhibit moderate to strong cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values reported for these compounds indicate potential therapeutic efficacy in treating certain types of cancer .

3. Neuroprotective Effects

Some studies have suggested that compounds containing similar functional groups may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of related compounds, a derivative exhibited an IC50 value of approximately 10 μM against MCF-7 cells, demonstrating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil . This suggests that modifications in the chemical structure can enhance the efficacy of existing drugs.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of sulfonamide derivatives revealed that compounds with trifluoromethyl groups showed IC50 values in the range of 10–20 μM against COX enzymes, indicating moderate inhibitory activity that could be leveraged for therapeutic purposes .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Start with 2-methoxybenzenesulfonyl chloride as the core scaffold. Introduce the alkyne moiety via Sonogashira coupling or nucleophilic substitution with propargylamine derivatives. Attach the 3-(trifluoromethyl)phenoxy group using copper-catalyzed click chemistry or Mitsunobu reactions. Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) by monitoring intermediates via TLC or HPLC. For example, NaH in THF has been used to deprotonate phenolic intermediates in similar sulfonamide syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and trifluoromethyl group integration .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as demonstrated for related N-(4-methoxyphenyl)benzenesulfonamide derivatives .

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro assays?

- Methodology : Determine:

- LogP via shake-flask method or computational tools (e.g., ChemAxon). The trifluoromethyl group increases lipophilicity, as seen in similar benzenesulfonamides .

- Aqueous solubility using dynamic light scattering (DLS) in PBS (pH 7.4). Consider DMSO stock solutions for biological assays, ensuring <1% DMSO in final concentrations to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response validation : Perform assays across a broad concentration range (nM–μM) to identify off-target effects. For example, beta3-adrenoceptor agonists/antagonists with sulfonamide scaffolds showed divergent signaling pathways at varying doses .

- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., enzymes, GPCRs) .

- Orthogonal assays : Compare results from fluorescence-based vs. radiometric assays to rule out interference from the compound’s fluorinated groups .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of the trifluoromethylphenoxy-alkynyl moiety?

- Methodology :

- Isosteric replacements : Substitute the trifluoromethyl group with -CF2H or -OCF3 to evaluate electronic effects on potency .

- Alkyne chain modifications : Replace the but-2-yn-1-yl linker with shorter/longer alkyne or alkene chains to assess steric tolerance. For example, 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide showed altered receptor affinity with chain elongation .

- Crystallographic analysis : Co-crystallize the compound with its target (e.g., COX-2) to map binding interactions, as done for Celecoxib analogs .

Q. How can metabolic stability and CYP450 inhibition risks be evaluated during preclinical development?

- Methodology :

- Liver microsome assays : Incubate the compound with human/rat liver microsomes and NADPH cofactor; monitor depletion via LC-MS/MS. The methoxy group may reduce oxidative metabolism compared to hydroxyl analogs .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to quantify IC50 values. Trifluoromethyl groups can enhance metabolic stability but may increase CYP2C9 affinity .

Data Contradictions and Validation

Q. How to address discrepancies in reported enzyme inhibition IC50 values across studies?

- Methodology :

- Standardize assay conditions : Control variables like ATP concentration (for kinases) or pH (for phosphatases). For example, benzenesulfonamide-based COX-2 inhibitors showed variable IC50 depending on assay temperature .

- Cross-validate with KO models : Use CRISPR-edited cell lines lacking the target enzyme to confirm on-target effects .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodology :

- Rodent PK studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma for LC-MS analysis. The trifluoromethyl group may prolong half-life due to reduced clearance .

- hERG inhibition screening : Use patch-clamp assays to assess cardiac toxicity risks, as sulfonamides can interact with potassium channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.